

# physical and chemical properties of N-Boc-5-bromoisoindoline

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## Compound of Interest

Compound Name: *N-Boc-5-bromoisoindoline*

Cat. No.: *B105167*

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## An In-depth Technical Guide to N-Boc-5-bromoisoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **N-Boc-5-bromoisoindoline**, a key intermediate in pharmaceutical synthesis. This document outlines its molecular characteristics, and available spectral data, and highlights its emerging role in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

### Core Physical and Chemical Properties

**N-Boc-5-bromoisoindoline**, systematically named tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate, is a heterocyclic building block increasingly utilized in medicinal chemistry. Its structure incorporates a bromine atom, rendering it suitable for various cross-coupling reactions, and a Boc-protecting group, which allows for controlled, stepwise synthetic strategies.<sup>[1]</sup>

### Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **N-Boc-5-bromoisoindoline**.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>16</sub> BrNO <sub>2</sub>	[1][2]
Molecular Weight	298.18 g/mol	[1]
CAS Number	201940-08-1	[1]
Boiling Point	354.7°C	[1]
Physical Form	Solid or semi-solid	
Storage Conditions	2-8°C, sealed in dry conditions	[1]
Purity	≥95%	[1]

Note: Specific data for melting point and solubility in various solvents are not readily available in the public domain as of the last update.

## Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **N-Boc-5-bromoisindoline**.

### <sup>1</sup>H NMR Spectrum

A proton NMR spectrum for tert-butyl 5-bromoisindoline-2-carboxylate is available and serves as a primary method for structural confirmation.[3] While the full spectral data with peak assignments is not publicly detailed, the spectrum provides the necessary information for chemists to verify the compound's identity.

Note: Detailed <sup>13</sup>C NMR and mass spectrometry data for **N-Boc-5-bromoisindoline** are not explicitly available in the reviewed literature. Researchers should perform these analyses as part of their experimental workflow for complete characterization.

## Experimental Protocols

A detailed experimental protocol for the synthesis of **N-Boc-5-bromoisindoline** is not widely published. However, a general procedure for the N-Boc protection of the parent amine, 5-bromoisindoline, can be proposed based on standard synthetic methodologies.

## Proposed Synthesis of N-Boc-5-bromoindoline

This protocol is adapted from the synthesis of a structurally similar compound, tert-butyl 4-bromoindoline-2-carboxylate.

Materials:

- 5-bromoindoline hydrochloride
- Triethylamine (TEA)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexane
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Suspend 5-bromoindoline hydrochloride in dry DCM.
- Add triethylamine (3 equivalents) to the suspension.
- Cool the reaction mixture to 0°C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in DCM dropwise to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under vacuum to obtain an oil.

- Partition the resulting oil between ethyl acetate and water.
- Separate the aqueous phase and extract with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent in vacuo to yield the crude product.
- Purify the crude product by slurrying in hexane, followed by filtration and drying under vacuum to obtain tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate.

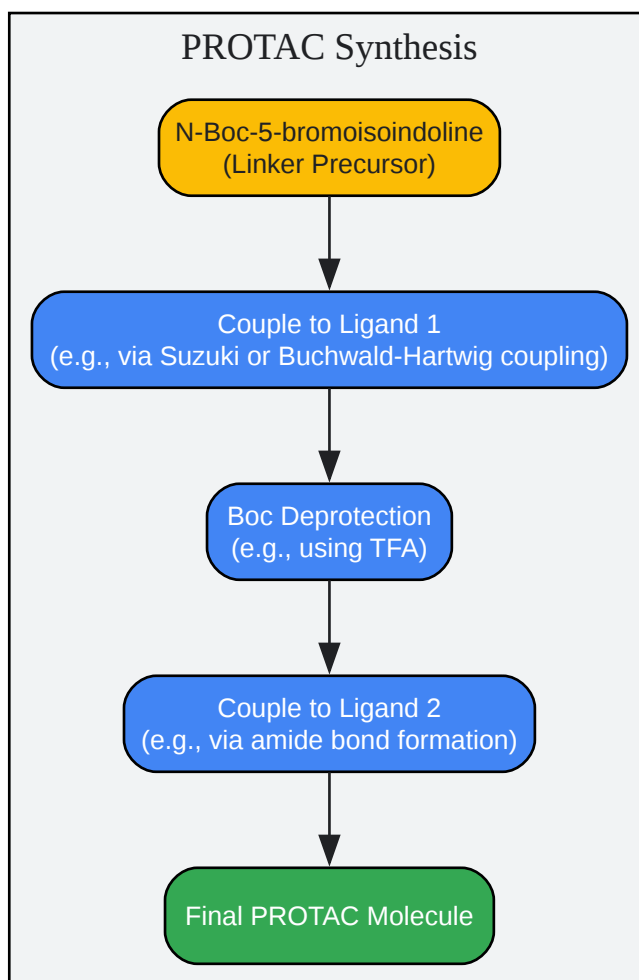
## Role in Drug Discovery and Development

**N-Boc-5-bromoisindoline** is a valuable intermediate in the synthesis of bioactive molecules, particularly in the construction of isoindoline-based compounds with potential neurological or anti-inflammatory activity.[1] Its most prominent application is in the burgeoning field of targeted protein degradation.

## Application as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. [4][5] **N-Boc-5-bromoisindoline** serves as a building block for constructing these critical linkers.[6] The bromo-functional group allows for coupling to one of the ligands, while the Boc-protected amine provides a handle for subsequent deprotection and attachment to the second ligand.

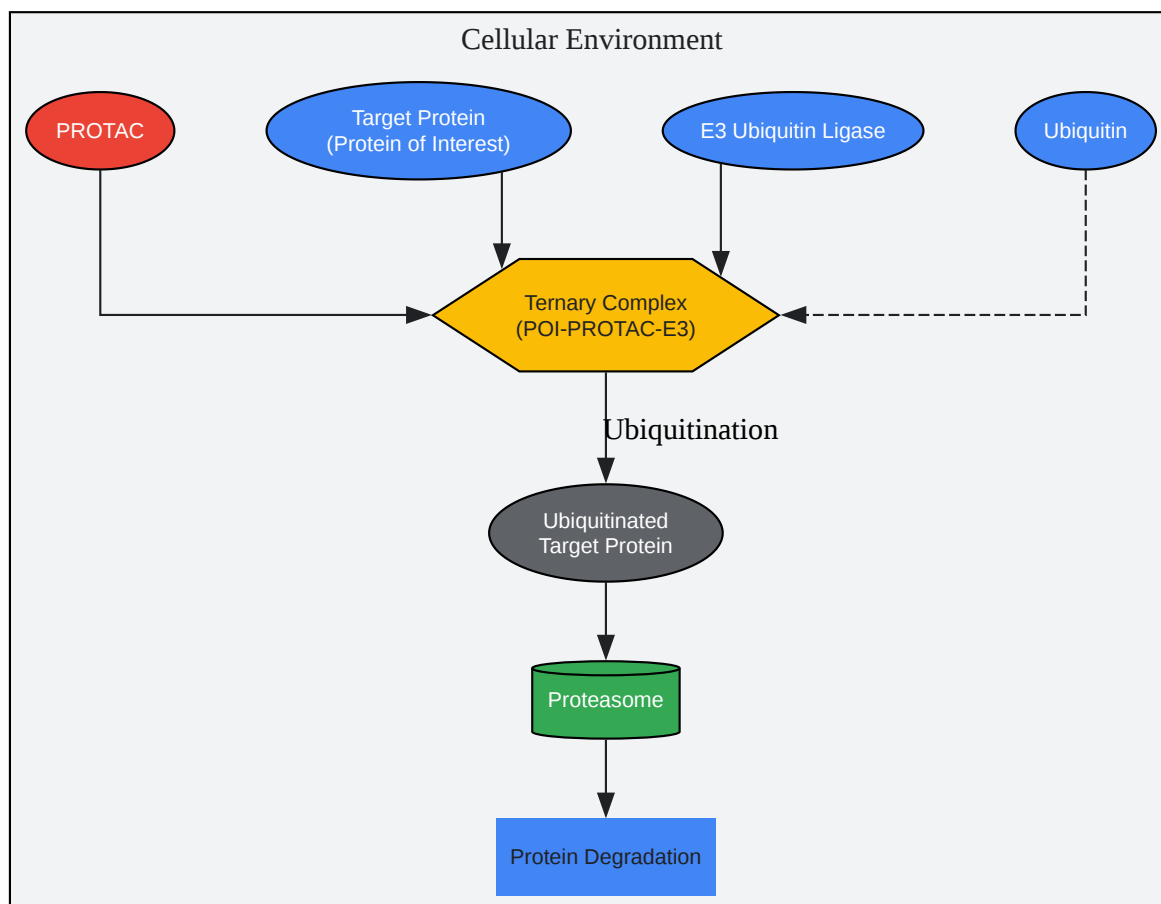
The following diagram illustrates the general workflow for synthesizing a PROTAC using a linker derived from **N-Boc-5-bromoisindoline**.



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### PROTAC Synthesis Workflow

The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing targeted protein degradation.



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### PROTAC Mechanism of Action

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